4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide
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Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 4-(3-chlorophenyl)piperazine.
Synthesis of Benzimidazole Derivative: Concurrently, 1,2-diaminobenzene is reacted with a suitable aldehyde or ketone to form the benzimidazole core.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the benzimidazole derivative using a coupling agent such as carbodiimide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the butanamide chain.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine and benzimidazole moieties are known to exhibit biological activity, which can be harnessed for therapeutic purposes.
Medicine
In medicine, the compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications in the treatment of neurological disorders, given the known activity of piperazine derivatives in this area.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzimidazole moiety may interact with enzymes or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler analog that lacks the benzimidazole moiety.
Benzimidazole derivatives: Compounds that feature the benzimidazole core but differ in their substituents.
Other piperazine derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness
The uniqueness of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide lies in its combined structural features. The presence of both a piperazine ring and a benzimidazole moiety in a single molecule provides a unique set of properties that can be exploited for various applications in chemistry, biology, and medicine.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22ClN5O2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C21H22ClN5O2/c22-15-4-3-5-16(14-15)26-10-12-27(13-11-26)20(29)9-8-19(28)25-21-23-17-6-1-2-7-18(17)24-21/h1-7,14H,8-13H2,(H2,23,24,25,28) |
InChI Key |
SQUKVNDUSHTWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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